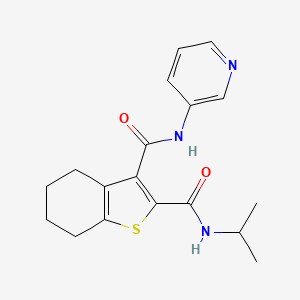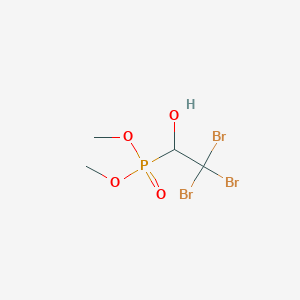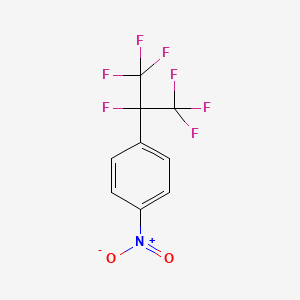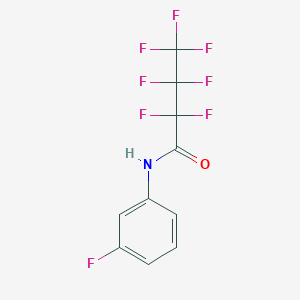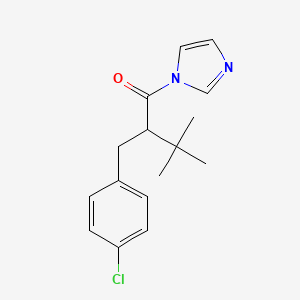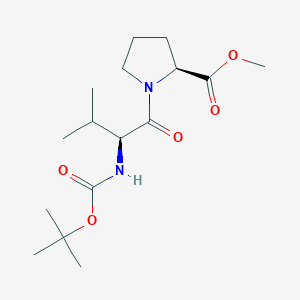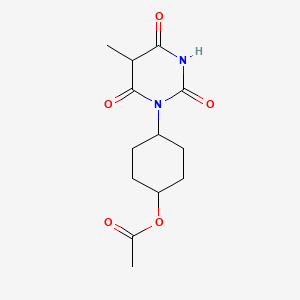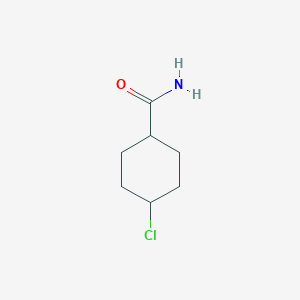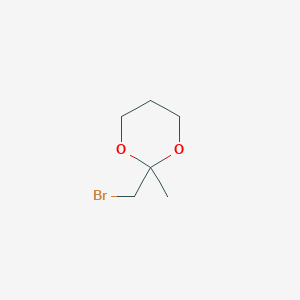
2-(Bromomethyl)-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-methyl-1,3-dioxane is an organic compound characterized by a bromomethyl group attached to a dioxane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxane typically involves the bromination of 2-methyl-1,3-dioxane. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS attacks the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product. The use of solvents like acetone or dichloromethane can facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-2-methyl-1,3-dioxane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development due to its ability to form stable derivatives.
Industry: Utilized in the production of polymers and resins with specific properties
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-methyl-1,3-dioxane primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules .
Comparaison Avec Des Composés Similaires
2-Bromomethyl-1,3-dioxolane: Similar structure but with a dioxolane ring instead of dioxane.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness: 2-(Bromomethyl)-2-methyl-1,3-dioxane is unique due to its dioxane ring, which imparts specific steric and electronic properties, making it distinct from other bromomethyl compounds. This uniqueness is reflected in its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
78426-22-9 |
|---|---|
Formule moléculaire |
C6H11BrO2 |
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-6(5-7)8-3-2-4-9-6/h2-5H2,1H3 |
Clé InChI |
AMEHKWRKEOYGHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
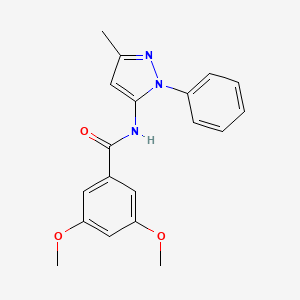
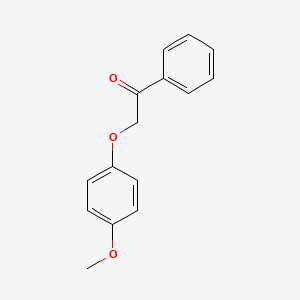
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
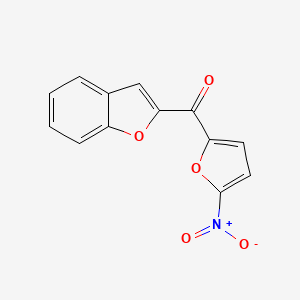
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
